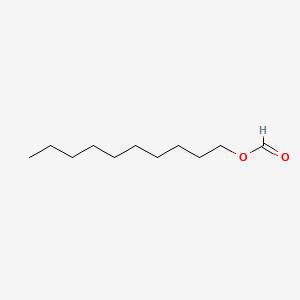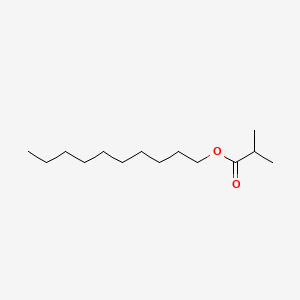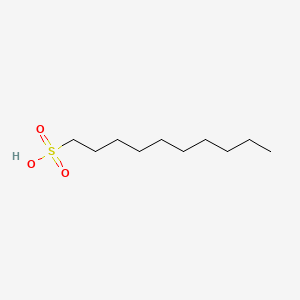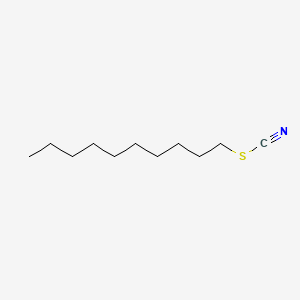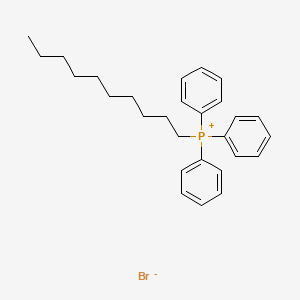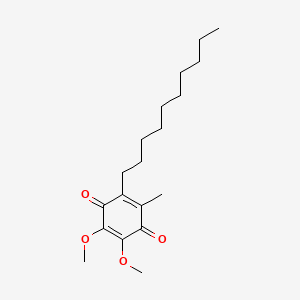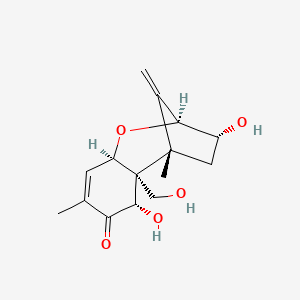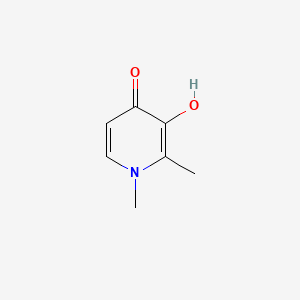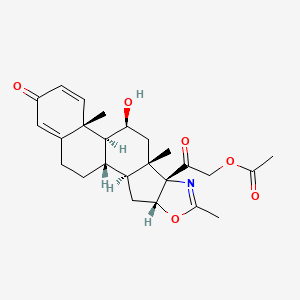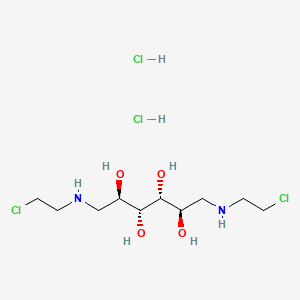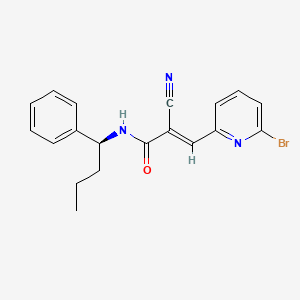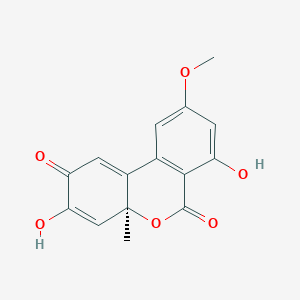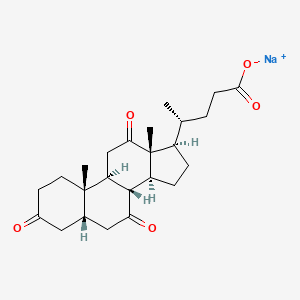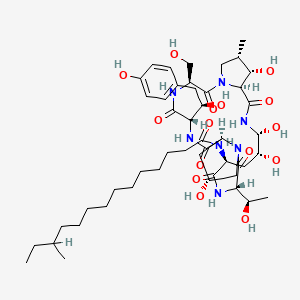
Deoxymulundocandin
描述
Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic belonging to the echinocandin class. It is biosynthetically related to other echinocandins and is produced by certain filamentous fungi. This compound exhibits strong antifungal and immunomodulatory properties, making it a valuable compound in medical and scientific research .
准备方法
Synthetic Routes and Reaction Conditions
Deoxymulundocandin can be synthesized through a series of chemical reactions involving the assembly of its hexapeptide structure. The synthetic route typically involves the coupling of amino acids to form the hexapeptide backbone, followed by the addition of a lipophilic side chain. The reaction conditions often include the use of coupling reagents, protecting groups, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus sydowii. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound. The purified product is then subjected to quality control measures to ensure its efficacy and safety .
化学反应分析
Types of Reactions
Deoxymulundocandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified hexapeptide derivatives with enhanced antifungal activity and improved pharmacokinetic properties. These derivatives are valuable for developing new antifungal therapies .
科学研究应用
作用机制
Deoxymulundocandin exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound’s immunomodulatory effects are mediated through its interaction with specific immune receptors and pathways, enhancing the body’s immune response against fungal infections .
相似化合物的比较
Deoxymulundocandin is unique among echinocandins due to its specific structural features and potent antifungal activity. Similar compounds in the echinocandin class include:
Caspofungin: A semisynthetic echinocandin used for treating invasive fungal infections.
Micafungin: Another semisynthetic echinocandin with a similar mechanism of action.
Anidulafungin: A semisynthetic ech
属性
IUPAC Name |
12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOEEVOSDBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

